7-Nitrocoumarin

Description

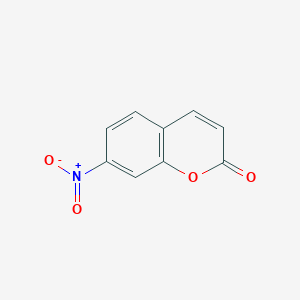

7-Nitrocoumarin (CAS 19063-58-2) is a nitro-substituted coumarin derivative with a nitro group (-NO₂) at the 7-position of the coumarin backbone. Coumarins are bicyclic aromatic compounds consisting of a benzene ring fused to a pyrone ring. The nitro group in this compound significantly influences its electronic and photophysical properties, making it a valuable tool in biochemical and pharmaceutical research .

Propriétés

IUPAC Name |

7-nitrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5NO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSECDQPYFOEVPU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=O)O2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348772 | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19063-58-2 | |

| Record name | 7-Nitrocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19063-58-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Nitrocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Classical Nitration Using Mixed Acid

The most widely adopted method involves the nitration of coumarin or its methyl-substituted analogs using a nitric acid (HNO₃) and sulfuric acid (H₂SO₄) mixture. The sulfuric acid acts as a catalyst and dehydrating agent, facilitating the formation of the nitronium ion (NO₂⁺), which attacks the electron-rich aromatic ring of coumarin.

Reaction Conditions :

-

Molar Ratio : A 1:1.2 stoichiometry of coumarin to HNO₃ ensures complete nitration while avoiding over-nitration.

-

Temperature : Maintaining temperatures between 0–5°C suppresses side reactions such as dinitration or ring sulfonation.

-

Time : Reactions typically complete within 3–4 hours, with extended durations leading to decomposition.

Procedure :

Regioselectivity Challenges and Solutions

The nitration of coumarin predominantly yields the 7-nitro isomer due to the directing effects of the lactone oxygen. However, competing substitution at the 5- or 6-positions can occur if temperature control is inadequate.

Mitigation Strategies :

-

Low-Temperature Nitration : Keeping the reaction below 10°C enhances 7-substitution selectivity (>90%).

-

Solvent Modulation : Using polar aprotic solvents like nitromethane reduces protonation of the coumarin ring, favoring nitro-group placement at the 7-position.

Alternative Synthetic Routes

Nitration of 4,7-Dimethylcoumarin

Pre-nitrated precursors offer a pathway to bypass regioselectivity issues. For example, nitrating 4,7-dimethylcoumarin under controlled conditions produces 7-nitrocoumarin after demethylation.

Procedure :

Multi-Step Synthesis from Resorcinol

A less common approach involves synthesizing 7-hydroxycoumarin first, followed by nitration. This method is advantageous when starting from resorcinol, a cheaper precursor.

Step 1: Synthesis of 7-Hydroxycoumarin

-

Condense resorcinol with malic acid in H₂SO₄ at 115–130°C for 30–45 minutes.

-

Use nitrobenzene as a reaction additive to prevent foaming and improve yield (45–50%).

Step 2: Nitration of 7-Hydroxycoumarin

-

Treat 7-hydroxycoumarin with fuming HNO₃ at −10°C.

-

Protect the hydroxyl group via acetylation before nitration to avoid oxidation.

Industrial Production Techniques

Scale-Up Considerations

Industrial synthesis prioritizes cost-efficiency and safety. Key modifications to laboratory protocols include:

| Parameter | Laboratory Scale | Industrial Scale |

|---|---|---|

| Reactor Type | Glass Batch Reactor | Continuous-Flow Reactor |

| Temperature Control | Ice Baths | Jacketed Cooling Systems |

| Nitrating Agent | Fuming HNO₃ | Diluted HNO₃ (65%) |

| Yield | 65–78% | 70–85% |

Continuous-Flow Advantages :

Purification and Quality Control

Crude this compound often contains impurities such as dinitrocoumarins and sulfonated byproducts.

Purification Methods :

-

Recrystallization : Ethanol/water mixtures achieve >95% purity.

-

Column Chromatography : Silica gel with hexane/ethyl acetate (7:3) removes polar impurities.

Characterization Standards :

-

¹H NMR (DMSO-d₆): δ 8.65 (s, 1H, H-8), 8.12 (d, J = 8.4 Hz, 1H, H-5).

-

FT-IR : Peaks at 1520 cm⁻¹ (asymmetric NO₂) and 1350 cm⁻¹ (symmetric NO₂).

Emerging Methodologies

Analyse Des Réactions Chimiques

Types of Reactions: 7-Nitrocoumarin undergoes various chemical reactions, including:

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions:

Reduction: Iron and ammonium chloride, stannous chloride, or catalytic hydrogenation conditions.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Reduction: 7-Aminocoumarin.

Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

Intermediate in Synthesis

7-Nitrocoumarin serves as an important intermediate in the synthesis of other coumarin derivatives and dyes. Its unique chemical structure allows for various modifications that can lead to the development of novel compounds with enhanced properties. For example, it can be transformed into 7-aminocoumarin through reduction, which is utilized in dye synthesis due to its fluorescent properties .

Biological Activities

Antimicrobial Properties

Research has demonstrated that this compound exhibits promising antimicrobial activity against a range of pathogens, including bacteria and fungi. Studies indicate that it can inhibit the growth of various microbial strains, making it a potential candidate for developing new antimicrobial agents.

Anticancer Potential

The compound has been investigated for its anticancer properties, showing effectiveness in inhibiting tumor cell proliferation in vitro. Coumarin derivatives are known for their ability to interact with multiple biological targets, which could be harnessed for cancer therapy .

Medical Applications

Fluorogenic Substrate in Diagnostics

this compound is utilized as a fluorogenic substrate for detecting nitroreductase activity in microorganisms. When reduced by microbial enzymes, it fluoresces, allowing for the easy detection and quantification of microbial activity. This application is particularly valuable in clinical diagnostics and environmental monitoring .

Industrial Uses

Production of Fluorescent Dyes

In industry, this compound is employed in the production of fluorescent dyes. Its ability to fluoresce upon reduction makes it suitable for various applications in imaging and labeling technologies .

Data Table: Summary of Applications

Case Studies

-

Detection of Microbial Activity

A study utilized this compound to assess the nitroreductase activity in Escherichia coli. The compound was reduced to produce fluorescent 7-aminocoumarin, enabling researchers to quantify enzyme activity effectively. This method demonstrated high sensitivity and specificity for detecting microbial presence in environmental samples . -

Anticancer Evaluation

In another investigation, this compound was tested against several cancer cell lines. Results indicated significant inhibition of cell growth at specific concentrations, suggesting its potential as an anticancer agent. The study highlighted the compound's mechanism of action involving apoptosis induction in cancer cells . -

Fluorescent Dye Production

Research focused on optimizing the synthesis of fluorescent dyes using this compound derivatives. The study found that varying substituents on the coumarin ring could enhance fluorescence intensity and stability, making these derivatives suitable for advanced imaging applications .

Mécanisme D'action

The mechanism of action of 7-Nitrocoumarin involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to the inhibition of enzymes or the generation of reactive oxygen species, contributing to its biological effects .

Comparaison Avec Des Composés Similaires

Structural and Electronic Differences

A. Positional Isomers: 6-Nitrocoumarin vs. 7-Nitrocoumarin

- LUMO Characteristics : In V-shaped biscoumarins, this compound lacks the LUMO+1 orbital observed in 6-nitrocoumarin. This orbital contributes to the "bright" fluorescent state in 6-nitrocoumarin but is absent in this compound, resulting in reduced fluorescence quantum yield .

- Synthetic Accessibility : 6-Nitrocoumarin is more challenging to synthesize due to steric and electronic effects during nitration, whereas this compound is preferentially formed under standard nitration conditions .

B. 8-Nitrocoumarin Derivatives

- Pharmaceutical Relevance : 8-Nitro-7-hydroxy-4-methylcoumarin (CAS 19037-69-5) is a structural isomer of this compound with higher industrial demand due to its bioactivity in drug intermediates .

- Reduction Pathways : Unlike this compound, 8-nitrocoumarin derivatives are less studied as NR substrates, suggesting positional nitro groups influence enzyme specificity.

C. 4-Hydroxy-3-Nitrocoumarin

- Dual Functional Groups: The presence of both hydroxyl (-OH) and nitro (-NO₂) groups at positions 4 and 3, respectively, alters solubility and redox behavior.

Enzymatic Reactivity

Nitroreductase (NR) Substrate Efficiency

- Key Finding: GlNR2 from Giardia lamblia fully reduces this compound to 7-aminocoumarin, while GlNR1 produces toxic intermediates, highlighting enzyme-specific detoxification pathways .

Fluorescence and Stability

- Note: this compound’s nitro group enhances photostability compared to hydroxylated analogs like 7-hydroxycoumarin, which degrades rapidly under UV light .

Pharmaceutical Relevance

- This compound: Limited direct therapeutic use but critical as a prodrug activator in metronidazole-resistant parasites .

- 8-Nitro-7-hydroxy-4-methylcoumarin : Preferred in drug synthesis due to higher bioavailability and lower toxicity .

- 4-Amino-3-nitrocoumarin: Emerging as a multifunctional inhibitor in leishmaniasis research, leveraging both nitro and amino groups for target binding .

Activité Biologique

7-Nitrocoumarin is a compound recognized for its diverse biological activities, particularly in the fields of microbiology and medicinal chemistry. This article synthesizes findings from various studies to provide an in-depth overview of the biological activity of this compound, including its antibacterial properties, mechanisms of action, and implications for future research.

Chemical Structure and Properties

This compound is a nitro-substituted derivative of coumarin, characterized by its fluorescence properties when reduced. The compound's structure allows it to serve as a fluorogenic substrate for detecting nitroaryl reductase activity in microorganisms, which is crucial for diagnostic applications .

Antibacterial Activity

1. In Vitro Studies

Research has demonstrated that this compound exhibits significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. A study evaluated the antibacterial efficacy of several nitrocoumarin derivatives, revealing that this compound-3-carboxylic acid had a notable effect on bacterial growth inhibition. Specifically, at a concentration of 0.105 mmol/L, it did not inhibit growth, while other derivatives showed up to 92% reduction in bacterial optical density .

2. Structure-Activity Relationship (SAR)

The antibacterial activity of this compound appears to be influenced by its structural modifications. A SAR study indicated that the position of the nitro group significantly affects the compound's activity against S. aureus. Compounds with nitro substitutions at specific positions on the coumarin ring showed varying levels of effectiveness, with certain configurations yielding inhibition zones comparable to standard antibiotics like ampicillin .

The mechanism by which this compound exerts its antibacterial effects involves the reduction of the nitro group to an amino group by microbial enzymes. This reduction process is accompanied by a change in fluorescence, which can be quantitatively measured, providing a reliable indicator of bacterial growth and metabolic activity . The fluorescence intensity correlates with bacterial viability, making it a useful tool for microbial diagnostics.

Case Studies

Case Study 1: Detection of Microorganisms

A patent describes a method utilizing this compound as a substrate for detecting nitroaryl reductase activity in microbial cultures. This method allows for the identification of specific microorganisms based on their ability to reduce the nitro group, resulting in fluorescence that can be measured spectrophotometrically .

Case Study 2: Antibacterial Efficacy Against Clinical Isolates

In another study focusing on clinical isolates of S. aureus, various nitro-substituted coumarins were synthesized and tested for their antibacterial properties. The results indicated that certain derivatives exhibited inhibition zones ranging from 14 mm to 32 mm against S. aureus, highlighting the potential therapeutic applications of these compounds .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) | Concentration (mmol/L) |

|---|---|---|---|

| This compound-3-carboxylic acid | Staphylococcus aureus | 32 | 0.105 |

| Methyl-7-nitrocoumarin-3-carboxylate | Escherichia coli | 92% Growth Inhibition | 0.105 |

| Nitro-substituted Coumarins | Staphylococcus aureus | 26 | Varies |

Future Directions

The promising biological activities exhibited by this compound derivatives suggest potential avenues for further research. Future studies could explore:

- Enhanced Derivatives : Modifying the chemical structure to improve antibacterial efficacy and reduce toxicity.

- Mechanistic Studies : Investigating the specific pathways through which these compounds exert their effects on bacterial cells.

- Clinical Applications : Evaluating the effectiveness of these compounds in clinical settings and their potential as alternatives to traditional antibiotics.

Q & A

Q. What are under-explored applications of this compound in material science?

- Methodological Answer : Investigate its use as:

- Photosensitizers in OLEDs (measure electroluminescence efficiency).

- Metal-organic frameworks (MOFs) : Study nitro-group coordination with transition metals (e.g., Cu²⁺).

Prioritize peer-reviewed patents and non-commercial databases (e.g., PubMed Central) for novelty .

Q. How can computational models improve this compound’s pharmacokinetic profiling?

- Methodological Answer : Use molecular dynamics (GROMACS) to simulate blood-brain barrier permeability. Validate with in situ perfusion models. Leverage public datasets (ChEMBL) for SAR comparisons .

Ethical and Reporting Standards

Q. What documentation is required for replicating this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.